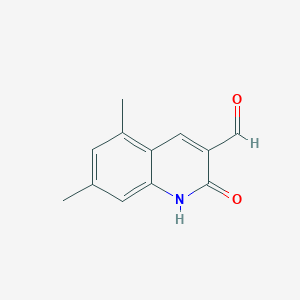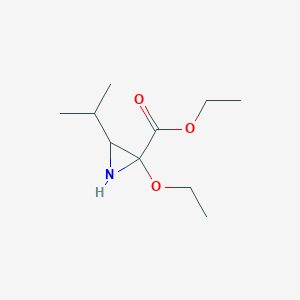![molecular formula C6H6N4O2S B11901217 1h-Imidazo[4,5-b]pyridine-6-sulfonamide CAS No. 91160-05-3](/img/structure/B11901217.png)
1h-Imidazo[4,5-b]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a sulfonamide groupThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often considered a bioisostere of purines, making it a valuable structure in the design of pharmaceuticals .
Métodos De Preparación
One common synthetic route starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The sulfonamide group can then be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Imidazo[4,5-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium for cross-coupling reactions . Major products formed from these reactions include substituted imidazo[4,5-b]pyridines with diverse functional groups, enhancing their potential biological activity .
Aplicaciones Científicas De Investigación
1H-Imidazo[4,5-b]pyridine-6-sulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways . The compound may also modulate the activity of receptors like GABA_A receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological conditions .
Comparación Con Compuestos Similares
1H-Imidazo[4,5-b]pyridine-6-sulfonamide can be compared with other imidazo[4,5-b]pyridine derivatives and related heterocycles:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and use in materials science.
Imidazo[1,2-a]pyridine: Often used in the synthesis of pharmaceuticals with diverse therapeutic effects.
The uniqueness of this compound lies in its combination of the imidazo[4,5-b]pyridine core with the sulfonamide group, which enhances its chemical reactivity and potential biological activity .
Propiedades
Número CAS |
91160-05-3 |
|---|---|
Fórmula molecular |
C6H6N4O2S |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
1H-imidazo[4,5-b]pyridine-6-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10) |
Clave InChI |
AQLGXQZUFDWPKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC=N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
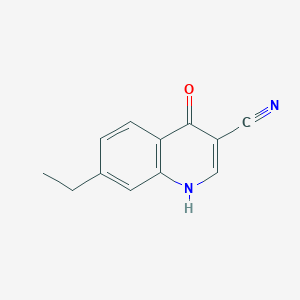
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

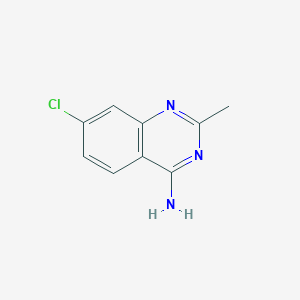

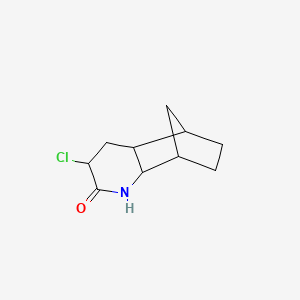



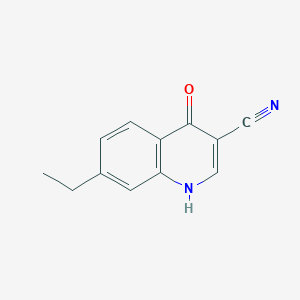
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
